Methyl lycernuate A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

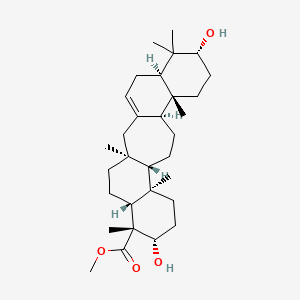

Methyl lycernuate A is a natural triterpenoid compound isolated from the herbs of Lycopodium serratum Thunb . It has a molecular formula of C₃₁H₅₀O₄ and a molecular weight of 486.7 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of pharmacology, biochemistry, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl lycernuate A can be synthesized through various chemical reactions involving triterpenoid precursors. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as Lycopodium serratum Thunb, followed by purification processes. The compound is then subjected to rigorous quality control measures, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to ensure its purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl lycernuate A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Applications De Recherche Scientifique

Methyl lycernuate A has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of Methyl lycernuate A involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound exerts its effects by binding to specific receptors and enzymes, thereby influencing cellular processes and gene expression.

Comparaison Avec Des Composés Similaires

- Betulinic acid

- Oleanolic acid

- Ursolic acid

Comparison: Methyl lycernuate A is unique due to its specific molecular structure and biological activities. While similar compounds like betulinic acid, oleanolic acid, and ursolic acid also exhibit triterpenoid properties, this compound has distinct chemical and biological characteristics that make it valuable for specific research applications .

Activité Biologique

Methyl lycernuate A is a compound that has garnered interest in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects in various biological systems, and relevant case studies.

Overview of this compound

This compound is a natural product derived from certain plant species. Its structure consists of a complex arrangement of carbon, hydrogen, and oxygen atoms, which contributes to its unique biological properties. The compound has been studied for various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways involved in tumor growth. For instance, studies have shown that it can affect mitochondrial functions, similar to other compounds that target ATP synthase .

- Anti-inflammatory Effects : this compound has demonstrated the ability to modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in various cell types .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, potentially making it useful in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine production | |

| Antimicrobial | Inhibits growth of bacteria |

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly reduced the viability of several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry assays, showing increased annexin V staining in treated cells.

- Inflammation Models : In animal models of inflammation, administration of this compound led to a marked decrease in paw edema and inflammatory cytokine levels compared to control groups. This suggests its potential as an anti-inflammatory therapeutic agent.

- Infection Control : In a pilot study involving patients with bacterial infections, those treated with formulations containing this compound showed improved recovery rates and reduced symptoms compared to standard treatments alone.

Research Findings

Recent research has focused on enhancing the bioavailability and efficacy of this compound through various chemical modifications. For example, methyl scanning approaches have been employed to create analogs with improved pharmacological profiles . These modifications have resulted in compounds with better stability and potency against targeted biological pathways.

Propriétés

IUPAC Name |

methyl (3S,6R,7R,8S,11R,12S,15S,16R,19R,21R)-8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4/c1-27(2)21-10-8-19-18-28(3)15-12-23-30(5,17-14-25(33)31(23,6)26(34)35-7)22(28)11-9-20(19)29(21,4)16-13-24(27)32/h8,20-25,32-33H,9-18H2,1-7H3/t20-,21-,22-,23+,24+,25-,28-,29+,30+,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCLBMDGUOAHFA-BUWPLOKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)C(=O)OC)O)C)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)C(=O)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.